molecular formula C14H12F3N3O3 B3009383 6-methoxy-N-(2-methoxy-5-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide CAS No. 2034282-20-5

6-methoxy-N-(2-methoxy-5-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide

Cat. No. B3009383
CAS RN: 2034282-20-5
M. Wt: 327.263
InChI Key: SJTNASKGNZOMKV-UHFFFAOYSA-N
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Description

The compound 6-methoxy-N-(2-methoxy-5-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide is a pyrimidine derivative, which is a class of compounds known for their diverse range of biological activities. Pyrimidine derivatives have been synthesized and studied for their potential applications in medicinal chemistry, including their use as antimicrobial agents .

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve multiple steps, including the transformation of starting materials such as itaconic acid or benzene-1,3-diol , followed by reactions with various reagents to introduce different substituents. For example, the synthesis of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides involves a five-step transformation followed by parallel amidation with aliphatic amines to afford the corresponding carboxamides . Although the specific synthesis of 6-methoxy-N-(2-methoxy-5-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide is not detailed in the provided papers, similar synthetic strategies could be applied.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often confirmed using spectroscopic techniques such as IR, 1H NMR, and mass spectrometry . These techniques allow for the assessment of substituent effects on the spectral properties and the establishment of the structure of the synthesized compounds. For instance, the IR and 1H NMR spectral data of 2-amino-4-isopropyl-6-methoxy-N-phenylpyrimidine-5-carboxamides have been correlated with Hammett sigma constants to discuss the effects of substituents .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including cyclization , amidation , and reactions with Vilsmeier reagents to yield different compounds . These reactions are often influenced by the reaction conditions and the nature of the substituents present on the pyrimidine ring. The reactivity of these compounds can lead to the formation of complex structures with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as their purity and physical constants, are typically characterized using UV, IR, NMR, and mass spectrometry . These properties are crucial for assessing the quality of the synthesized compounds and their suitability for further biological evaluation. The compounds' antimicrobial properties are often screened against various bacterial and fungal strains to determine their potential as therapeutic agents .

Scientific Research Applications

Herbicidal Activity

6-methoxy-N-(2-methoxy-5-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide and its analogues have been investigated for their herbicidal properties. Studies have found that certain dimethoxypyrimidines show high herbicidal activity, particularly when methoxy groups are present at specific positions on the pyrimidine and triazine rings. These compounds exhibit strong inhibition of the Hill reaction but display poor selectivity between weeds and crops (Nezu, Miyazaki, Sugiyama, & Kajiwara, 1996).

Anti-Inflammatory and Analgesic Agents

Derivatives of 6-methoxy-N-(2-methoxy-5-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide have been synthesized and assessed for their potential as anti-inflammatory and analgesic agents. Some derivatives, including novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, have shown significant inhibitory activity on cyclooxygenase-1 and -2 (COX-1/COX-2), with promising analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antiviral Activity

Research into the antiviral potential of pyrimidine derivatives has yielded compounds with marked inhibitory effects on retrovirus replication in cell culture. Certain 5-substituted 2,4-diaminopyrimidine derivatives, for example, have been found to significantly inhibit human immunodeficiency virus (HIV) and Moloney murine sarcoma virus-induced cytopathicity, highlighting their potential in antiretroviral therapy (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Cytotoxicity and Anticancer Activity

Some new derivatives have been synthesized and evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These studies contribute to the development of potential anticancer agents by exploring the structure-activity relationship of pyrimidine derivatives, including their impact on various cancer cell lines (Hassan, Hafez, & Osman, 2014).

Antiprotozoal Agents

Research into pyrimidine derivatives has also identified compounds with strong antiprotozoal properties. Certain dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have shown excellent in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, offering promising avenues for the treatment of protozoal infections (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

properties

IUPAC Name

6-methoxy-N-[2-methoxy-5-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O3/c1-22-11-4-3-8(14(15,16)17)5-9(11)20-13(21)10-6-12(23-2)19-7-18-10/h3-7H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTNASKGNZOMKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=CC(=NC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-N-[2-methoxy-5-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

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